Cas no 438220-66-7 (3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide)
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-(3-氯-1,2,4-三唑-1-基)-1-金刚烷卡巴肼
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
- 3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide
- Oprea1_149303
- BBL038328
- STK301739
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarbohydrazide
- EN300-228835
- SB86297
- 438220-66-7
- LS-01212
- CS-0300050
- C13H18ClN5O
- AK-968/41922459
- AKOS000305660
- MFCD03423231
- CHEMBL4281218
- H22300
- ALBB-002730
-
- MDL: MFCD03423231
- Inchi: 1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20)
- InChI Key: LYIUVLMHHXZHBQ-UHFFFAOYSA-N
- SMILES: ClC1N=CN(C23CC4CC(CC(C(NN)=O)(C4)C2)C3)N=1
Computed Properties
- Exact Mass: 295.1199879Da
- Monoisotopic Mass: 295.1199879Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 85.8
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C017230-100mg |
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C017230-250mg |
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | C017230-500mg |
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Chemenu | CM114345-1g |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB404852-500 mg |
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 500MG |
€313.80 | 2022-08-31 | ||
| abcr | AB404852-1 g |
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 1 g |
€406.00 | 2023-07-19 | ||
| Chemenu | CM114345-1g |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 95% | 1g |
$240 | 2021-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370720-50mg |
3-(3-Chloro-1h-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 97% | 50mg |
¥2059.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370720-100mg |
3-(3-Chloro-1h-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 97% | 100mg |
¥3088.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370720-250mg |
3-(3-Chloro-1h-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
438220-66-7 | 97% | 250mg |
¥4399.00 | 2024-05-13 |
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide Suppliers
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
Introduction to 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide (CAS No. 438220-66-7) and Its Emerging Applications in Chemical Biology
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide, identified by the chemical abstracts service number 438220-66-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. The compound combines the rigid adamantane core with a chlorinated triazole ring and a carbohydrazide moiety, which collectively contribute to its remarkable biological activity and potential therapeutic applications.
The adamantane scaffold, known for its stability and lipophilicity, enhances the compound's ability to traverse biological membranes, making it an attractive candidate for drug development. The presence of the 3-chloro-1H-1,2,4-triazol-1-yl group introduces a hydrogen bond acceptor and a potential binding site for various biological targets, while the carbohydrazide functional group provides a reactive site for further derivatization and interaction with biological molecules.
Recent studies have highlighted the compound's potential in modulating enzyme activity and interacting with nucleic acids. For instance, research has demonstrated that derivatives of this scaffold can inhibit specific kinases involved in cancer pathways by binding to their active sites. The chloro-triazole moiety has been shown to enhance binding affinity through electrostatic interactions and hydrogen bonding, making it an effective tool for structure-based drug design.
In addition to its kinase inhibition properties, 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide has shown promise in antimicrobial applications. The rigid adamantane core disrupts bacterial cell membranes, while the triazole and carbohydrazide groups interfere with essential metabolic pathways. This dual mechanism of action makes the compound effective against a broad spectrum of resistant strains.
The compound's unique structural features also make it suitable for use as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. For example, modifications of the carbohydrazide group have led to derivatives with improved solubility and bioavailability, which are critical factors in drug development.
Advances in computational chemistry have further accelerated the discovery of new applications for this compound. Molecular docking studies have identified potential binding pockets in target proteins, providing insights into how the molecule interacts at a molecular level. These findings have guided the design of next-generation analogs with optimized binding affinities and selectivity.
The integration of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide into drug discovery pipelines has also been facilitated by high-throughput screening technologies. These methods allow for rapid evaluation of thousands of compounds against various biological targets, enabling the identification of lead candidates for further optimization. The compound's structural complexity and functional diversity make it a valuable asset in such screens.
Future research directions include exploring the compound's potential in treating neurological disorders. Preliminary studies suggest that derivatives of this scaffold may interact with neurotransmitter receptors, offering new avenues for therapeutic intervention. Additionally, its stability under physiological conditions makes it an excellent candidate for formulation into sustained-release formulations, improving patient compliance and efficacy.
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide has been refined through innovative synthetic strategies, ensuring high yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the adamantane core and functionalization at multiple sites. These advancements have reduced production costs and made large-scale synthesis feasible.
The environmental impact of using this compound has also been carefully considered. Efforts have been made to develop green chemistry approaches that minimize waste and hazardous byproducts during synthesis. Such practices align with broader industry trends toward sustainable drug development.
In conclusion,3-(3-chloro-1H-1,2,4-triazol-1-y/adamantane)-carbohydrazide (CAS No. 438220667) represents a significant advancement in chemical biology with diverse applications across therapeutic areas. Its unique structure combined with emerging research findings positions it as a cornerstone molecule in modern drug discovery efforts.
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